Bicyclo[2.1.0]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.0]pentan-1-amine is a bicyclic amine compound with a unique structure characterized by a five-membered ring fused to a three-membered ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.0]pentan-1-amine typically involves the cyclization of suitable precursors. One common method involves the intramolecular cyclization of trisubstituted cyclopentane carboxylates mediated by lithium bis(trimethylsilyl)amide . This method allows for the preparation of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentan-1-amine undergoes various types of chemical reactions, including:
Isomerization: It can isomerize to cyclopentene and 1,4-pentadiene.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: It reacts with radicals such as trichloromethyl and t-butoxyl radicals.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bromotrichloromethane, and t-butyl hypochlorite . Reaction conditions often involve photochemical activation or the use of radical initiators.
Major Products
The major products formed from these reactions include cyclopentene, 1,4-pentadiene, and various cycloaddition adducts .
Scientific Research Applications
Bicyclo[2.1.0]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.1.0]pentan-1-amine involves the scission of the C1–C4 bond, generating cyclopentane-1,3-diyl in a singlet electronic state . This intermediate can undergo reclosure or hydrogen migration, leading to various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Cyclopropane: A simpler strained ring system that shares some mechanistic similarities.
Uniqueness
Bicyclo[2.1.0]pentan-1-amine is unique due to its specific ring strain and reactivity, which differ from other bicyclic and strained ring compounds. Its ability to undergo a variety of reactions and form diverse products makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C5H9N |
---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
bicyclo[2.1.0]pentan-1-amine |
InChI |
InChI=1S/C5H9N/c6-5-2-1-4(5)3-5/h4H,1-3,6H2 |
InChI Key |
VTFJELIQPFANMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.